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Cat. No.: B11828191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Br-PEG6-C2-acid, with the IUPAC name 1-bromo-3,6,9,12,15,18-hexaoxahenicosan-21-oic

acid, is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation

and drug development.[1][2][3] Its structure, featuring a terminal bromide and a carboxylic acid

separated by a six-unit polyethylene glycol (PEG) chain, provides a versatile platform for

covalently linking different molecular entities. This guide offers an in-depth overview of the

physicochemical properties, experimental characterization protocols, and a key application of

Br-PEG6-C2-acid in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties
The distinct chemical functionalities at each end of the Br-PEG6-C2-acid molecule, combined

with the hydrophilic nature of the PEG spacer, dictate its physicochemical behavior and utility

as a linker. The terminal bromide serves as a reactive site for nucleophilic substitution, while

the carboxylic acid is readily available for amide bond formation. The PEG chain enhances

aqueous solubility, a crucial factor in biological applications.[4][5]

A summary of its key physicochemical properties is presented in the table below.
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Property Value Source

Chemical Formula C₁₅H₂₉BrO₈

Molecular Weight 417.29 g/mol

CAS Number 309916-91-4

IUPAC Name
1-bromo-3,6,9,12,15,18-

hexaoxahenicosan-21-oic acid

Appearance
Colorless to light yellow liquid

or solid

Inferred from similar

compounds

Purity Typically ≥95%

Solubility

Soluble in water and polar

organic solvents (e.g., DMF,

DMSO)

Inferred from similar

compounds

pKa (estimated) ~4.5
Inferred from similar PEG-

carboxylic acids

Application in PROTAC Synthesis: An Experimental
Workflow
A primary application of Br-PEG6-C2-acid is in the construction of PROTACs. These are

heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase,

leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker

plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between

the target protein and the E3 ligase.

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using Br-
PEG6-C2-acid.
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A generalized workflow for the synthesis of a PROTAC using Br-PEG6-C2-acid.

Experimental Protocols
Accurate characterization of Br-PEG6-C2-acid and its conjugates is essential for ensuring

purity and structural integrity. The following are detailed protocols for its analysis by Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy for Structural Verification
Objective: To confirm the chemical structure of Br-PEG6-C2-acid by identifying the

characteristic proton signals.

Materials:

Br-PEG6-C2-acid sample

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:
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Sample Preparation: Dissolve 5-10 mg of Br-PEG6-C2-acid in approximately 0.6 mL of

deuterated solvent in a clean, dry NMR tube.

Instrument Setup:

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal resolution.

Set the appropriate spectral width, number of scans (e.g., 16-64), and relaxation delay.

Data Acquisition: Acquire the ¹H NMR spectrum.

Data Processing:

Apply Fourier transformation to the free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CHCl₃ at 7.26 ppm).

Spectral Analysis:

Expected Chemical Shifts (δ, ppm, estimated):

~3.7-3.5: A complex multiplet corresponding to the 24 protons of the PEG backbone (-

O-CH₂-CH₂-O-).

~3.8 (t): A triplet corresponding to the two protons of the methylene group adjacent to

the bromine atom (Br-CH₂-).

~3.6 (t): A triplet corresponding to the two protons of the methylene group adjacent to

the ester oxygen (-O-CH₂-CH₂-COOH).

~2.6 (t): A triplet corresponding to the two protons of the methylene group adjacent to

the carboxylic acid (-CH₂-COOH).
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~11-12 (br s): A broad singlet for the carboxylic acid proton (-COOH), which may be

exchangeable with water in the solvent.

The following diagram outlines the workflow for NMR analysis.

NMR Analysis Workflow

Sample Preparation
(Dissolve in deuterated solvent)

Data Acquisition
(NMR Spectrometer)

Data Processing
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Spectral Analysis
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Workflow for the structural characterization of Br-PEG6-C2-acid by NMR spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for
Purity and Molecular Weight Determination
Objective: To determine the purity and confirm the molecular weight of Br-PEG6-C2-acid.

Materials:
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Br-PEG6-C2-acid sample

LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution

mass analyzer (e.g., Q-TOF or Orbitrap).

Reversed-phase C18 column

Procedure:

Sample Preparation: Prepare a stock solution of Br-PEG6-C2-acid in a suitable solvent

(e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute

to a working concentration of 1-10 µg/mL with the initial mobile phase.

LC Method:

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient: A typical gradient would start with a low percentage of mobile phase B,

increasing to a high percentage over 10-20 minutes to elute the compound.

Flow Rate: 0.2-0.5 mL/min

Column Temperature: 30-40 °C

Injection Volume: 1-5 µL

MS Method:

Ionization Mode: Positive or negative electrospray ionization (ESI). In positive mode,

expect to see [M+H]⁺ and [M+Na]⁺ adducts. In negative mode, expect [M-H]⁻.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-

1000).
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Capillary Voltage, Gas Flow, and Temperatures: Optimize these parameters for the

specific instrument to achieve maximum signal intensity.

Data Analysis:

Extract the total ion chromatogram (TIC) to assess the purity of the sample.

Examine the mass spectrum of the main peak to identify the molecular ions.

Expected m/z values:

[M+H]⁺: ~417.10 (for ⁷⁹Br) and ~419.10 (for ⁸¹Br) with approximately equal intensity.

[M+Na]⁺: ~439.08 (for ⁷⁹Br) and ~441.08 (for ⁸¹Br) with approximately equal intensity.

[M-H]⁻: ~415.09 (for ⁷⁹Br) and ~417.09 (for ⁸¹Br) with approximately equal intensity.

Conclusion
Br-PEG6-C2-acid is a valuable and versatile tool for researchers in drug discovery and

bioconjugation. Its well-defined structure and dual functionality, coupled with the beneficial

properties of the PEG linker, make it an ideal building block for the synthesis of complex

molecules such as PROTACs. The experimental protocols outlined in this guide provide a solid

foundation for the characterization and quality control of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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